2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine
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Overview
Description
2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is typically carried out under reflux conditions to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts or ionic liquids may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, including polymers and dyes, due to their unique electronic and optical properties.
Biological Research: The compound is used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: A simpler benzoxazole derivative with similar structural features but lacking the ethan-1-amine group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another compound with a similar ethan-1-amine group but different heterocyclic structure.
Uniqueness
2-(2-Methyl-1,3-benzoxazol-4-yl)ethan-1-amine is unique due to its specific combination of the benzoxazole ring and ethan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H12N2O/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7/h2-4H,5-6,11H2,1H3 |
InChI Key |
NBOQPHDHUGMWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CCN |
Origin of Product |
United States |
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